![molecular formula C40H37N3O9 B1264847 N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)

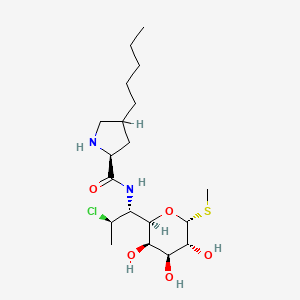

N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

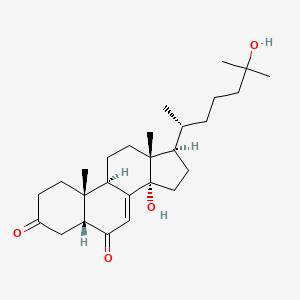

N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.

Applications De Recherche Scientifique

Enantioseparation and Thermodynamics

A study by Dungelová et al. (2004) explored the enantiomers of phenylcarbamic acid derivatives, focusing on their separation using high-performance liquid chromatography (HPLC) and analyzing the thermodynamics involved. This research is significant for understanding the enantiomeric properties of such compounds in scientific research and pharmaceutical applications. Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004.

Synthetic Applications

Manninen and Brickner (2005) described the synthesis of N-Phenyl-5R-hydroxymethyl-2-oxazolidinone from N-aryl carbamates, showcasing the applicability of N-phenylcarbamic acid derivatives in producing complex chemical structures. This synthesis is relevant for developing new chemical entities in pharmaceuticals and materials science. Manninen & Brickner, 2005.

Radiosynthesis for Neuroimaging

Schirrmacher et al. (2001) worked on the synthesis of a GABA transporter ligand, involving N-phenylcarbamic acid derivatives, for potential use in neuroimaging of GABAergic neurotransmission. This research could significantly impact the study of neurological disorders like epilepsy and Parkinson's syndrome. Schirrmacher, Hamkens, Piel, Schmitt, Lüddens, Hiemke, & Rösch, 2001.

Antimycobacterial Activity

Waisser et al. (2008) investigated the antimycobacterial activity of basic ethyl esters of alkoxy-substituted phenylcarbamic acids. Their findings contribute to the search for new antimicrobial agents, particularly against mycobacterial infections like tuberculosis. Waisser, Drazková, Čižmárik, & Kaustová, 2008.

Propriétés

Nom du produit |

N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester |

|---|---|

Formule moléculaire |

C40H37N3O9 |

Poids moléculaire |

703.7 g/mol |

Nom IUPAC |

[(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-phenylcarbamate |

InChI |

InChI=1S/C40H37N3O9/c1-48-37-36(52-40(47)43-32-24-14-12-22-30(32)27-17-7-3-8-18-27)35(34(33(25-44)49-37)50-38(45)41-28-19-9-4-10-20-28)51-39(46)42-31-23-13-11-21-29(31)26-15-5-2-6-16-26/h2-24,33-37,44H,25H2,1H3,(H,41,45)(H,42,46)(H,43,47)/t33-,34-,35+,36+,37+/m1/s1 |

Clé InChI |

RKPTWSXVLUXDHF-DWCHZDDLSA-N |

SMILES isomérique |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |

SMILES canonique |

COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)